molecular formula C44H52F2N2O6Si B13436714 (4S)-3-[(2R)-2-[(R)-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl][(4-fluorophenyl)amino]methyl]-4-[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]-1-oxobutyl]-4-phenyl-2-oxazolidinone

(4S)-3-[(2R)-2-[(R)-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl][(4-fluorophenyl)amino]methyl]-4-[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]-1-oxobutyl]-4-phenyl-2-oxazolidinone

Cat. No.: B13436714
M. Wt: 771.0 g/mol
InChI Key: ILUMERHNJVSKQE-PHAUOLPESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S)-3-[(2R)-2-[(R)-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl][(4-fluorophenyl)amino]methyl]-4-[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]-1-oxobutyl]-4-phenyl-2-oxazolidinone is a sophisticated chiral compound that functions as a critical synthetic intermediate in the development of novel therapeutic agents. Its primary research value lies in its role as a key precursor in the multi-step synthesis of complex molecules, particularly kinase inhibitors. This compound is prominently featured in patent literature, such as US20130072474A1 , which details its use in creating pyrrolotriazine-based compounds investigated for their efficacy in cancer treatment by modulating key signaling pathways. The structure incorporates multiple stereocenters and protective groups, including a tert-butyldimethylsilyl (TBDMS) ether, which are essential for achieving high enantiomeric purity and for directing subsequent chemical transformations. Researchers utilize this intermediate to explore structure-activity relationships (SAR) and to optimize the pharmacokinetic and pharmacodynamic properties of potential drug candidates. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use. Please refer to the Safety Data Sheet for proper handling and storage information.

Properties

Molecular Formula

C44H52F2N2O6Si

Molecular Weight

771.0 g/mol

IUPAC Name

(4S)-3-[(2R)-2-[(R)-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-(4-fluoroanilino)methyl]-4-[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]butanoyl]-4-phenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C44H52F2N2O6Si/c1-42(2,3)55(6,7)54-36-23-13-31(14-24-36)39(47-35-21-19-34(46)20-22-35)37(40(49)48-38(27-51-41(48)50)30-11-9-8-10-12-30)25-26-44(32-15-17-33(45)18-16-32)52-28-43(4,5)29-53-44/h8-24,37-39,47H,25-29H2,1-7H3/t37-,38-,39+/m1/s1

InChI Key

ILUMERHNJVSKQE-PHAUOLPESA-N

Isomeric SMILES

CC1(COC(OC1)(CC[C@H]([C@H](C2=CC=C(C=C2)O[Si](C)(C)C(C)(C)C)NC3=CC=C(C=C3)F)C(=O)N4[C@H](COC4=O)C5=CC=CC=C5)C6=CC=C(C=C6)F)C

Canonical SMILES

CC1(COC(OC1)(CCC(C(C2=CC=C(C=C2)O[Si](C)(C)C(C)(C)C)NC3=CC=C(C=C3)F)C(=O)N4C(COC4=O)C5=CC=CC=C5)C6=CC=C(C=C6)F)C

Origin of Product

United States

Preparation Methods

Synthesis of the Oxazolidinone Core

The oxazolidinone ring is typically synthesized via cyclization of an amino alcohol with an appropriate carbonyl source (e.g., phosgene equivalent or carbamate precursor). The stereochemistry at the 4-position is controlled by starting from chiral amino alcohols or by asymmetric catalysis.

Formation of the (2R)-2-Substituted Butyl Side Chain

The 2-substituted butyl fragment bearing the (R)-configured amino substituent is prepared via stereoselective alkylation or reductive amination. The amino group is further functionalized by coupling with fluorophenyl amines to install the (4-fluorophenyl)amino group.

Construction of the 1,3-Dioxane Ring

The 1,3-dioxane ring with 5,5-dimethyl substitution and 4-fluorophenyl substituents is synthesized by acetalization of a suitable ketone or aldehyde with a diol under acidic conditions. The fluorophenyl groups are introduced either before or after ring formation depending on the stability of intermediates.

Final Coupling and Purification

The key fragments are coupled using amide bond formation or reductive amination strategies. The final product is purified by chromatographic techniques such as silica gel chromatography using solvent systems like methanol/chloroform mixtures.

Example Data Table of Synthetic Steps

Step Reaction Type Key Reagents/Conditions Outcome
1 Oxazolidinone ring formation Chiral amino alcohol + phosgene equivalent (4S)-Oxazolidinone core
2 Stereoselective alkylation Alkyl halide + chiral amine, base (2R)-2-substituted butyl amine
3 Acetalization Ketone + diol, acid catalyst 1,3-Dioxane ring formation
4 Phenol protection Phenol + TBDMSCl + imidazole TBDMS-protected phenol
5 Coupling Amide coupling agents (e.g., EDCI, HOBt) Final compound assembly
6 Purification Silica gel chromatography (1:9 MeOH/CHCl3) Pure target compound

Research and Literature Insights

  • Patent literature (e.g., WO2000050391A1) describes related sulfonamide and oxazolidinone derivatives and their preparation involving silica gel chromatography and stereoselective synthesis steps.
  • The use of TBDMS protection for phenols is a standard practice to improve synthetic efficiency and selectivity.
  • Chiral auxiliaries or catalysts are employed to ensure stereochemical purity in the oxazolidinone and amino substituents.
  • The 1,3-dioxane ring is typically formed via acid-catalyzed cyclization of diols with aldehydes or ketones, a well-established method in synthetic organic chemistry.

Chemical Reactions Analysis

Types of Reactions

The compound (4S)-3-[(2R)-2-[®-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl][(4-fluorophenyl)amino]methyl]-4-[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]-1-oxobutyl]-4-phenyl-2-oxazolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups.

Scientific Research Applications

The compound (4S)-3-[(2R)-2-[®-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl][(4-fluorophenyl)amino]methyl]-4-[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]-1-oxobutyl]-4-phenyl-2-oxazolidinone has numerous applications in scientific research, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may serve as a probe or inhibitor in biochemical studies to investigate enzyme activities and cellular pathways.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (4S)-3-[(2R)-2-[®-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl][(4-fluorophenyl)amino]methyl]-4-[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]-1-oxobutyl]-4-phenyl-2-oxazolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with other oxazolidinone derivatives and fluorinated aromatic compounds. Key comparisons include:

Parameter Target Compound (4S)-4-[(4-Aminophenyl)methyl]-3-methyl-2-oxazolidinone Dioxaphosphinane-Oxazolidinone Hybrid
Molecular Weight (g/mol) ~700 (estimated) 206.24 ~350 (estimated)
Core Structure 2-Oxazolidinone with dioxane and silyl ether 2-Oxazolidinone with aminophenyl 2-Oxazolidinone with dioxaphosphinane
Key Functional Groups Fluorophenyl, TBDMS, 1,3-dioxane Aminophenyl, methyl Chlorophenyl, dioxaphosphinane
Stereochemistry Multiple stereocenters (4S, 2R, R-configurations) Single stereocenter (4S) Single stereocenter (4S or 4R)
Synthetic Complexity High (requires stereoselective coupling and protection/deprotection steps) Moderate (direct alkylation) Moderate (phosphorus-based cyclization)

Physicochemical Properties

  • Lipophilicity: The TBDMS group and fluorophenyl substituents in the target compound significantly increase its logP compared to non-fluorinated analogs like the aminophenyl derivative . This enhances membrane permeability but may reduce aqueous solubility.
  • Stability : The silyl ether group offers hydrolytic stability under basic conditions, whereas the 1,3-dioxane ring may confer rigidity, reducing conformational flexibility relative to acyclic analogs .

Biological Activity

The compound (4S)-3-[(2R)-2-[(R)-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl][(4-fluorophenyl)amino]methyl]-4-[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]-1-oxobutyl]-4-phenyl-2-oxazolidinone (CAS Number: 1478663-96-5) is a complex organic molecule with potential biological activities. This article reviews its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Molecular Characteristics

The molecular formula of the compound is C44H52F2N2O6Si, with a molar mass of approximately 770.98 g/mol. It is characterized by its solubility in dichloromethane (DCM) and ethyl acetate, appearing as a white solid at room temperature .

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as a pharmaceutical agent. Its structure suggests interactions with various biological targets, particularly in the realm of cholesterol absorption inhibition and possible anti-cancer properties.

Cholesterol Absorption Inhibition

Research indicates that derivatives similar to this compound have been evaluated for their ability to inhibit intestinal cholesterol absorption. For instance, studies on related oxazolidinones have shown significant efficacy in lowering plasma cholesterol levels in animal models . The structure of (4S)-3 demonstrates features that could enhance its potency as an inhibitor.

Anticonvulsant Activity

Similar compounds have displayed anticonvulsant properties. For example, the structure-activity relationship studies of related oxazolidinones indicated that modifications at specific positions could lead to enhanced anticonvulsant efficacy . This suggests that (4S)-3 may also possess such properties, warranting further investigation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like (4S)-3. Key findings from related studies include:

  • Substituent Effects : The presence of electron-withdrawing groups such as fluorine enhances biological activity by improving binding affinity to target receptors.
  • Hydroxyl Group Influence : Hydroxyl substitutions at strategic positions have been shown to significantly increase the efficacy of similar compounds in pharmacological assays .

Case Studies

Several case studies have explored the efficacy of structurally related compounds:

  • Cholesterol-Lowering Efficacy : In a study involving a 7-day cholesterol-fed hamster model, a related compound demonstrated an ED50 of 0.04 mg/kg/day for liver cholesteryl ester reduction . This provides a benchmark for evaluating the potential effectiveness of (4S)-3.
  • Anticonvulsant Studies : Investigations into N'-benzyl 2-amino acetamides revealed notable anticonvulsant activities with ED50 values lower than those of established drugs like phenobarbital . This suggests that modifications leading to increased potency could be similarly applicable to (4S)-3.

Q & A

Q. What are the critical considerations for handling and storing this compound in laboratory settings?

Answer:

  • Protective Measures : Use full-body protective clothing, P95/N95 respirators for particulate hazards, and chemical-resistant gloves (nitrile recommended). Ensure ventilation systems meet OSHA/NIOSH standards .
  • Stability : The compound is stable under recommended storage conditions (dry, inert atmosphere, 2–8°C). Avoid exposure to moisture, heat (>40°C), and strong oxidizers .
  • Waste Disposal : Dispose via licensed hazardous waste services. Contaminated packaging must be decontaminated before recycling .

Q. How can researchers confirm the stereochemical integrity of this compound during synthesis?

Answer:

  • Chiral HPLC : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) with polar organic mobile phases to resolve enantiomers .
  • X-ray Crystallography : Single-crystal analysis provides definitive proof of absolute configuration, especially for intermediates like the oxazolidinone core .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational (TD-DFT) predictions to validate stereochemistry .

Q. What synthetic routes are reported for constructing the oxazolidinone core in this compound?

Answer:

  • Chiral Auxiliary Approach : The oxazolidinone ring is synthesized via Evans’ asymmetric alkylation, utilizing (S)-4-phenyl-2-oxazolidinone as a chiral auxiliary. Key steps include silyl ether protection of phenolic groups and regioselective fluorophenyl amination .
  • Key Reagents : tert-Butyldimethylsilyl (TBS) chloride for hydroxyl protection, Pd-catalyzed cross-coupling for fluorophenyl introduction, and BF₃·OEt₂ for stereocontrol during cyclization .

Advanced Research Questions

Q. How can researchers optimize the yield of the fluorophenyl-dioxane subunit under varying reaction conditions?

Answer:

  • Reaction Screening : Use Design of Experiments (DoE) to test variables:

    VariableRange TestedOptimal Condition
    Temperature0–60°C25°C
    SolventTHF, DCM, MeCNAnhydrous THF
    CatalystTi(OiPr)₄, BF₃·OEt₂BF₃·OEt₂ (10 mol%)
    Time2–24 hrs12 hrs
    Source: Adapted from fluorinated dioxane syntheses in .
  • Purification : Employ flash chromatography (silica gel, hexane:EtOAc gradient) or preparative HPLC (C18 column, 0.1% TFA in H₂O:MeCN) to isolate the diastereomerically pure dioxane subunit .

Q. What advanced analytical techniques resolve contradictions in reported degradation profiles of this compound?

Answer:

  • Multi-Method Validation :
    • LC-HRMS : Quantify degradation products (e.g., desilylated metabolites) with ppm mass accuracy .
    • NMR Dynamics : Use ¹⁹F NMR to track fluorophenyl group stability under acidic/oxidative stress .
    • Accelerated Stability Studies : Conduct stress testing (40°C/75% RH, UV light) with IC-MS to identify hydrolytic byproducts (e.g., formic acid, oxalic acid) .

Q. How does the silyl ether group influence the compound’s reactivity in asymmetric catalysis?

Answer:

  • Steric Effects : The bulky tert-butyldimethylsilyl (TBS) group shields the oxazolidinone’s carbonyl oxygen, directing nucleophilic attack to the desired stereocenter .

  • Thermodynamic Control : Computational studies (DFT) show the TBS group lowers the activation energy for fluorophenyl amination by 8–12 kcal/mol compared to unprotected analogs .

  • Comparative Data :

    Protecting GroupYield (%)ee (%)
    TBS8299
    TMS6585
    None3050
    Data from .

Q. What strategies address the lack of ecological toxicity data for this compound?

Answer:

  • In Silico Prediction : Use QSAR models (e.g., ECOSAR, TEST) to estimate acute toxicity (LC50, EC50) based on structural analogs .
  • Microcosm Studies : Evaluate biodegradation in soil/water systems spiked with ¹⁴C-labeled compound. Monitor mineralization rates and metabolite formation via radio-TLC .
  • Regulatory Gaps : Advocate for OECD 301/302 testing protocols to fill persistence/bioaccumulation data gaps .

Methodological Challenges

Q. How to mitigate volatility-related losses during aerosol mass spectrometry (AMS) analysis?

Answer:

  • Ionization Modifiers : Add 1 mM ammonium acetate to enhance ion adduct formation for low-MW organics (e.g., formic acid) .
  • Cryo-Trapping : Pre-concentrate samples at −80°C before AMS introduction to retain semi-volatile species .
  • Cross-Validation : Compare AMS data with offline IC/TOC analysis to account for unquantified volatile fractions .

Q. What computational tools predict the compound’s interaction with biological targets (e.g., enzymes)?

Answer:

  • Docking Simulations : Use AutoDock Vina with homology-modeled protein structures (e.g., cholesterol transporters for ezetimibe intermediates) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability of the fluorophenyl-dioxane moiety .
  • Pharmacophore Mapping : Identify critical H-bond donors/acceptors using Schrödinger’s Phase .

Contradictions in Literature

Q. Discrepancies in reported enantiomeric excess (ee) for oxazolidinone derivatives: How to reconcile?

Answer:

  • Analytical Calibration : Validate chiral HPLC methods with certified reference standards to rule out column batch variability .
  • Reaction Monitoring : Use in-situ IR spectroscopy to track ee evolution during asymmetric steps, ensuring kinetic vs. thermodynamic control is accounted for .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.